N-(2-Phenoxyphenyl)-2-Phenylchinolin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide: is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline core, which is a heterocyclic aromatic organic compound, and a carboxamide group attached to the quinoline ring
Wissenschaftliche Forschungsanwendungen
N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide: has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as dyes, pigments, and polymers, due to its unique chemical properties.
Wirkmechanismus
Target of Action
N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide is a synthetic compound that has been studied for its potential biological activities The primary target of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide is not explicitly mentioned in the available literature
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes . The specifics of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
It is likely that the compound interacts with multiple pathways, leading to downstream effects that contribute to its overall biological activity
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability and its overall effect in the body . More research is needed to fully understand the pharmacokinetics of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide.
Result of Action
It is known that the compound has potential biological activities . The specifics of these effects and how they contribute to the compound’s overall activity require further investigation.
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity
Vorbereitungsmethoden
The synthesis of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Phenoxyphenyl Group: The phenoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a phenoxy group is substituted onto the quinoline ring.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with a suitable amine, such as phenylamine, in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimizing these synthetic routes to improve yield and purity, as well as scaling up the reactions to meet commercial demands.
Analyse Chemischer Reaktionen
N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the phenyl or phenoxyphenyl groups are oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxamide group to an amine group, resulting in the formation of N-(2-phenoxyphenyl)-2-phenylquinoline-4-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles such as halides or alkyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide: can be compared with other similar compounds, such as:
N-(2-phenoxyphenyl)-2-phenylquinoline-4-amine: This compound differs by having an amine group instead of a carboxamide group, which can affect its chemical reactivity and biological activity.
4-N-(2-phenoxyphenyl)ethylquinazoline-4,6-diamine: This compound has a quinazoline core instead of a quinoline core, which can influence its binding affinity to molecular targets and its overall biological effects.
The uniqueness of N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Eigenschaften
IUPAC Name |
N-(2-phenoxyphenyl)-2-phenylquinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20N2O2/c31-28(30-25-17-9-10-18-27(25)32-21-13-5-2-6-14-21)23-19-26(20-11-3-1-4-12-20)29-24-16-8-7-15-22(23)24/h1-19H,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXIYYHWDIELOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.